

Application Notes and Protocols for In Vivo Studies of BMS-911172

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Compound of Interest

Compound Name: BMS-911172

Cat. No.: B15602699

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Introduction

BMS-911172 is a potent, selective, and brain-penetrant inhibitor of the adaptor protein 2-associated kinase 1 (AAK1), with an IC₅₀ value of 12 nM.^{[1][2]} It targets the phosphorylation of the AAK1 substrate μ 2 and is under investigation for its therapeutic potential in neuropathic pain.^{[1][3][4]} This document provides detailed application notes and protocols for the preparation and administration of **BMS-911172** for in vivo research, based on established methodologies.

Solubility Data

BMS-911172 exhibits varying solubility in common laboratory solvents. It is crucial to use fresh, anhydrous solvents, as moisture can reduce its solubility, particularly in DMSO.^[1] The compound is reportedly insoluble in water.^[1]

Solvent	Concentration	Notes
DMSO	68 mg/mL (200.38 mM)	Use fresh, moisture-free DMSO for optimal solubility. ^[1]
Ethanol	68 mg/mL	-
Water	Insoluble	-

In Vivo Formulation Protocols

The choice of vehicle for in vivo administration is critical for ensuring drug delivery and minimizing vehicle-related toxicity. Below are two established protocols for formulating **BMS-911172** for oral and intraperitoneal administration in animal models.

Protocol 1: Aqueous Suspension for Oral and Intraperitoneal Administration

This protocol yields a suspended solution suitable for administration.

Materials:

- **BMS-911172** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween-80
- Saline (0.9% NaCl) or distilled water (ddH₂O)[1]

Procedure:

- Prepare Stock Solution: Dissolve **BMS-911172** in DMSO to create a concentrated stock solution (e.g., 68 mg/mL or 25 mg/mL).[1][5]
- Vehicle Preparation:
 - To 400 µL of PEG300, add 50 µL of the 68 mg/mL **BMS-911172** DMSO stock solution. Mix thoroughly until the solution is clear.[1]
 - Alternatively, to 400 µL of PEG300, add 100 µL of a 25 mg/mL **BMS-911172** DMSO stock solution and mix until clear.[5]
- Add Surfactant: To the mixture from the previous step, add 50 µL of Tween-80 and mix until the solution is clear.[1][5]

- Final Dilution: Add 500 μ L of ddH₂O or 450 μ L of saline to the solution to reach a final volume of 1 mL.[\[1\]](#)[\[5\]](#)
- Administration: The resulting suspended solution should be used immediately for oral or intraperitoneal administration.

Protocol 2: Corn Oil Formulation for Oral Administration

This protocol provides an alternative formulation using corn oil as the vehicle.

Materials:

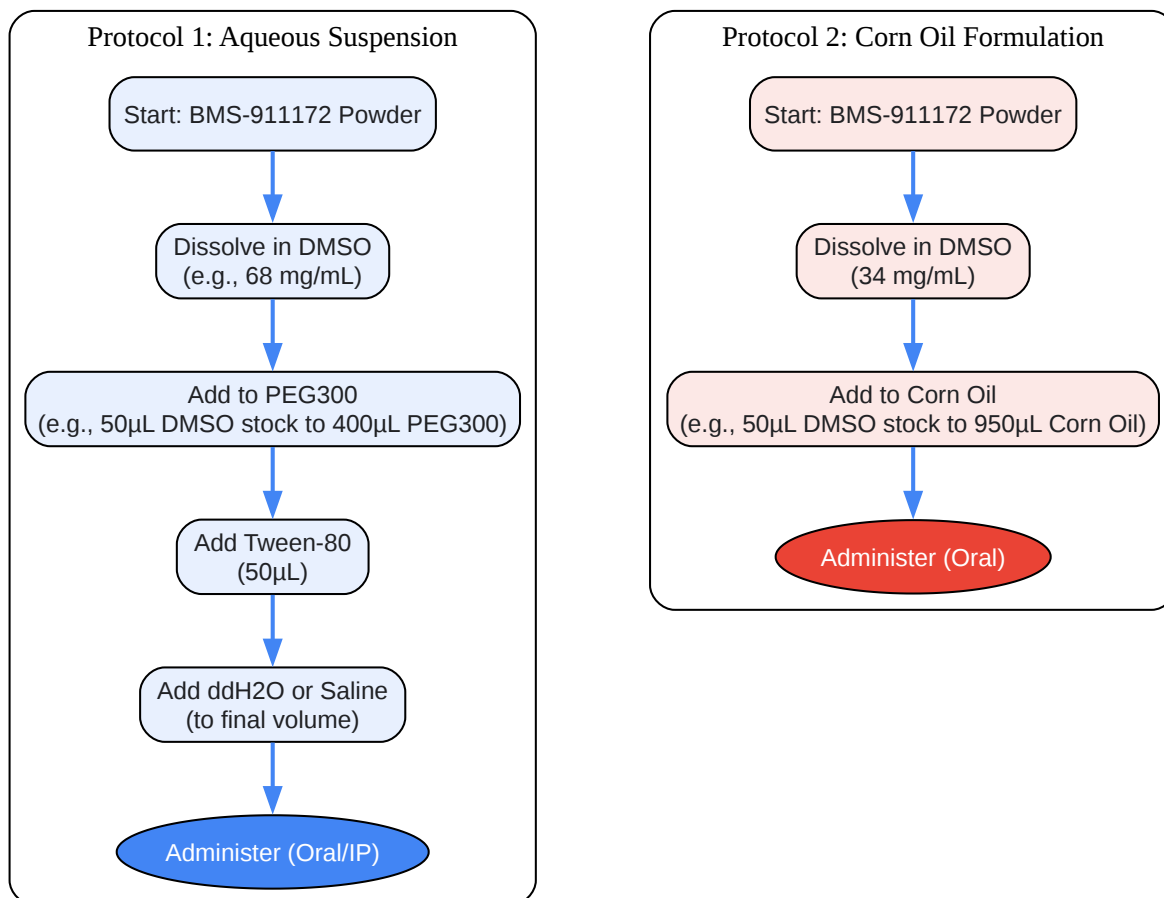
- **BMS-911172** powder
- Dimethyl sulfoxide (DMSO)
- Corn oil

Procedure:

- Prepare Stock Solution: Prepare a 34 mg/mL clear stock solution of **BMS-911172** in DMSO.
[\[1\]](#)
- Formulation: Add 50 μ L of the DMSO stock solution to 950 μ L of corn oil.
- Mixing: Mix the components thoroughly.
- Administration: The mixed solution should be used immediately for oral administration.[\[1\]](#)

Experimental Workflows

In Vivo Formulation Workflow

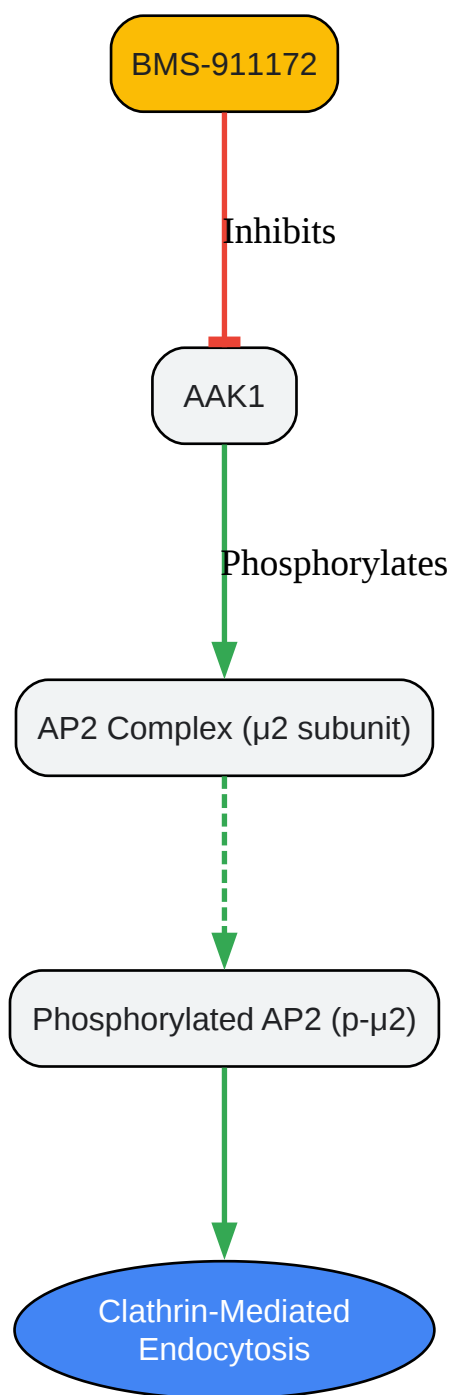


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Caption: Workflow for preparing **BMS-911172** for in vivo studies.

Signaling Pathway

BMS-911172 acts by inhibiting AAK1, which in turn prevents the phosphorylation of its substrate, the μ 2 subunit of the AP2 adaptor complex. This complex is involved in clathrin-mediated endocytosis.



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